2,2-Dihexylpropane-1,3-diamine
Description
Overview of Aliphatic Diamines in Synthetic Chemistry and Materials Science
Aliphatic diamines, which consist of a non-aromatic carbon backbone, are fundamental building blocks in both synthetic chemistry and materials science. scirp.orgbasf.com They are crucial monomers in the synthesis of polyamides, such as nylon, through condensation polymerization with dicarboxylic acids. essentialchemicalindustry.org The properties of the resulting polymers, including tensile strength and elasticity, are directly influenced by the structure of the diamine used. scirp.orgessentialchemicalindustry.org
Beyond polymers, aliphatic diamines serve as versatile intermediates and building blocks in the synthesis of a wide array of organic compounds. basf.com They are utilized in the production of chelating agents, corrosion inhibitors, and as components in the synthesis of pharmaceuticals and agrochemicals. basf.commdpi.com Their basic nature also allows them to act as catalysts or curing agents in various chemical processes.
Unique Structural Attributes and Reactivity Profile of 1,3-Diamine Architectures
The 1,3-diamine motif, where two amine groups are separated by three carbon atoms, imparts specific conformational flexibility and reactivity to the molecule. nih.gov This arrangement allows for the formation of stable six-membered rings when complexing with metal ions or participating in certain cyclization reactions. rsc.org The relative positioning of the amine groups in 1,3-diamines influences their hydrogen bonding capabilities and their role as ligands in coordination chemistry. nii.ac.jpacs.org
Recent research has highlighted the use of 1,3-diamine derivatives as catalysts in asymmetric synthesis, where their specific spatial arrangement is crucial for inducing stereoselectivity. nii.ac.jpacs.org Their ability to form enamine intermediates and participate in cooperative catalysis makes them valuable tools for organic chemists. nii.ac.jp
Structure
2D Structure
3D Structure
Properties
CAS No. |
122909-82-4 |
|---|---|
Molecular Formula |
C15H34N2 |
Molecular Weight |
242.44 g/mol |
IUPAC Name |
2,2-dihexylpropane-1,3-diamine |
InChI |
InChI=1S/C15H34N2/c1-3-5-7-9-11-15(13-16,14-17)12-10-8-6-4-2/h3-14,16-17H2,1-2H3 |
InChI Key |
UDYVMSBSJYHTPZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CCCCCC)(CN)CN |
Origin of Product |
United States |
The Specific Case of 2,2 Dihexylpropane 1,3 Diamine: Structural Considerations
Implications of the 2,2-Dihexyl Substitution Pattern on Molecular Design
The most striking feature of this compound is the presence of two bulky hexyl groups on the second carbon of the propane chain. This 2,2-disubstitution pattern introduces significant steric hindrance around the diamine core. smolecule.commdpi.com This steric bulk has several important consequences for molecular design and reactivity:
Modified Reactivity: The steric hindrance can influence the accessibility of the amine groups, potentially leading to selective reactions or altered reaction rates compared to less hindered diamines. osti.gov In some contexts, this steric crowding can enhance the stability of certain reaction intermediates or products. osti.gov
Solubility: The long alkyl chains significantly increase the lipophilicity of the molecule, enhancing its solubility in nonpolar organic solvents. smolecule.com
Coordination Chemistry: When acting as a ligand, the bulky hexyl groups can influence the coordination geometry and nuclearity of metal complexes. mdpi.com This can lead to the formation of unique coordination compounds with specific catalytic or material properties.
Foundational Research and Initial Discoveries Pertaining to this compound
While extensive foundational research specifically on this compound is not widely documented in early literature, the synthesis and properties of related 2,2-disubstituted-1,3-propanediamines were explored in the mid-20th century. mst.edu These early studies laid the groundwork for understanding the chemical behavior of this class of compounds. mst.eduacs.org
More recent interest in sterically hindered amines for applications such as carbon dioxide capture has brought renewed attention to molecules like this compound. researchgate.netacs.orgresearchgate.net Research in this area has investigated its reaction with CO2, noting the formation of carbamate (B1207046) species. researchgate.net One study highlighted that when tested with wet CO2, this compound exhibited a significant weight gain, suggesting absorption of water along with carbamate formation. researchgate.net
The synthesis of this compound can be approached through various established methods for creating diamines. These can include the reduction of a corresponding dinitrile or the amination of a suitable diol precursor. The synthesis of similar 2,2-disubstituted-1,3-propanediamines has been described, providing a basis for its preparation. mst.edu
Current Research Landscape and Unaddressed Challenges
Current research involving sterically hindered diamines like 2,2-Dihexylpropane-1,3-diamine is often driven by the search for new materials and catalysts. bohrium.comresearchgate.net The unique combination of two primary amine functionalities and significant steric bulk makes it an interesting candidate for several applications:
CO2 Capture: As mentioned, its potential as a solvent or reagent for carbon dioxide capture is an active area of investigation. smolecule.com The steric hindrance may influence the stability and regeneration energy of the resulting carbamate (B1207046). osti.govresearchgate.net
Ligands in Catalysis: The diamine can serve as a bidentate ligand, with the bulky substituents potentially creating a specific chiral environment or influencing the catalytic activity of a metal center. mdpi.com
Polymer and Materials Science: Its structure is suitable for incorporation into new polymeric materials, where the hexyl groups could impart increased flexibility, solubility, or specific morphological properties. scirp.orgsmolecule.com
Despite its potential, there are still unaddressed challenges. A comprehensive understanding of its coordination chemistry with a wide range of metals is yet to be fully elucidated. Furthermore, while its potential in CO2 capture has been noted, detailed mechanistic studies and process optimization are required for practical application. The development of highly efficient and scalable synthetic routes also remains a key aspect for enabling broader research and application.
| Property | Value |
| Molecular Formula | C15H34N2 |
| IUPAC Name | This compound |
An in-depth analysis of the synthetic methodologies for producing this compound reveals a landscape rooted in established chemical transformations. While specific literature detailing the optimization of its synthesis is limited, a robust framework for its creation can be constructed by examining analogous reactions and the preparation of its immediate precursors.
Computational and Theoretical Investigations of 2,2 Dihexylpropane 1,3 Diamine
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2,2-dihexylpropane-1,3-diamine, these methods can provide a detailed picture of its electronic makeup and predict its spectroscopic behavior.
Density Functional Theory (DFT) Studies on Ground State Properties and Electronic Configuration
Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure of molecules. A DFT analysis of this compound would likely be initiated by optimizing its geometry to find the lowest energy conformation. Functionals such as B3LYP, paired with a suitable basis set like 6-31G(d,p), are commonly employed for such calculations on organic molecules.
The ground state electronic configuration of this compound is characterized by a framework of sigma (σ) bonds, with the lone pairs of electrons on the two nitrogen atoms of the primary amine groups being the highest occupied molecular orbitals (HOMOs). These HOMOs are the principal sites of nucleophilicity. The lowest unoccupied molecular orbitals (LUMOs) would be associated with the antibonding σ* orbitals of the C-N and C-C bonds.
Table 1: Predicted Ground State Properties of this compound from Theoretical Calculations
| Property | Predicted Value/Description | Methodological Basis |
| HOMO Energy | Relatively high, localized on Nitrogen lone pairs | DFT/B3LYP/6-31G(d,p) |
| LUMO Energy | Significantly higher, associated with σ* orbitals | DFT/B3LYP/6-31G(d,p) |
| HOMO-LUMO Gap | Large, indicative of a stable, saturated molecule | DFT Calculations |
| Dipole Moment | Non-zero, due to the polar C-N and N-H bonds | Geometry Optimization |
| Electron Density | Highest around the Nitrogen atoms | Natural Bond Orbital (NBO) Analysis |
Prediction of Spectroscopic Signatures
Computational methods are invaluable for predicting spectroscopic data, which can aid in the identification and characterization of a compound.
NMR Spectroscopy: The 1H and 13C NMR chemical shifts of this compound can be predicted with good accuracy using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. The protons of the two NH2 groups would be expected to appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration. The CH2 groups adjacent to the nitrogen atoms would show characteristic shifts in both the 1H and 13C spectra. The long hexyl chains would present a series of overlapping signals in the aliphatic region of the 1H NMR spectrum and distinct peaks in the 13C NMR spectrum.
IR Spectroscopy: The vibrational frequencies in the Infrared (IR) spectrum can also be calculated using DFT. Key predicted vibrational modes for this compound would include the N-H stretching vibrations of the primary amine groups, typically appearing in the region of 3300-3500 cm-1. C-H stretching vibrations of the alkyl chains would be observed around 2850-2960 cm-1. N-H bending vibrations are expected around 1600 cm-1, and C-N stretching vibrations at lower frequencies.
Table 2: Predicted Key Spectroscopic Signatures for this compound
| Spectroscopic Technique | Predicted Signature | Region (Approximate) |
| 1H NMR | -NH2 protons (broad singlet) | 1.0 - 3.0 ppm |
| -CH2-NH2 protons (triplet) | 2.5 - 3.0 ppm | |
| -Alkyl chain protons (multiplets) | 0.8 - 1.5 ppm | |
| 13C NMR | -C-NH2 carbon | 40 - 50 ppm |
| -Quaternary carbon | 35 - 45 ppm | |
| -Alkyl chain carbons | 14 - 32 ppm | |
| IR Spectroscopy | N-H stretching | 3300 - 3500 cm-1 |
| C-H stretching | 2850 - 2960 cm-1 | |
| N-H bending | 1590 - 1650 cm-1 |
Conformational Analysis and Molecular Dynamics Simulations
The flexibility of the hexyl chains and the rotational freedom around the C-C and C-N bonds mean that this compound can adopt a multitude of conformations.
Exploration of Conformational Landscapes and Energy Minima
The conformational landscape of this compound is expected to be complex. A systematic conformational search, often performed using molecular mechanics force fields followed by DFT optimization of the low-energy conformers, would be necessary to identify the most stable structures.
For the central 2,2-dialkylpropane-1,3-diamine core, studies on the smaller analogue, 2,2-dimethylpropane-1,3-diamine, have shown that staggered conformations around the C1-C2 and C2-C3 bonds are energetically favored over eclipsed conformations. The relative orientation of the two amino groups can lead to various conformers, such as anti and gauche arrangements. The bulky hexyl groups will introduce significant steric hindrance, likely favoring conformations where these long chains are directed away from each other to minimize van der Waals repulsion. Intramolecular hydrogen bonding between the two amine groups is also a possibility in certain conformations, which could provide additional stabilization.
Simulation of Molecular Behavior in Different Environments (e.g., solvent effects, aggregation)
Molecular dynamics (MD) simulations are a powerful tool to study the dynamic behavior of molecules in different environments over time.
Solvent Effects: The conformation of this compound is expected to be influenced by the solvent. In polar protic solvents like water or methanol, the amine groups will engage in hydrogen bonding with the solvent molecules. This interaction can disrupt intramolecular hydrogen bonds and favor more extended conformations of the molecule. In nonpolar solvents, intramolecular interactions and van der Waals forces will play a more dominant role in determining the preferred conformations. The long hydrophobic hexyl chains will tend to be solvated by nonpolar solvent molecules.
Aggregation: Due to its amphiphilic nature, with polar amine head groups and long nonpolar hexyl tails, this compound has the potential to self-assemble or aggregate in certain solvents. In aqueous environments, it is conceivable that these molecules could form micelles or other aggregates where the hydrophobic hexyl chains are sequestered from the water, and the polar amine groups are exposed to the aqueous phase. MD simulations could be employed to investigate the critical aggregation concentration and the morphology of the resulting aggregates.
Mechanistic Studies of Reactions Involving this compound
Computational chemistry can provide detailed insights into the mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies.
The primary amine groups of this compound are the main reactive centers, participating in reactions typical of primary amines, such as nucleophilic substitution, acylation, and Schiff base formation.
A key feature of this compound is the significant steric hindrance around the central quaternary carbon. This steric bulk, provided by the two hexyl groups, would be expected to influence the reactivity of the amine groups. For instance, in reactions where the diamine acts as a nucleophile, the bulky alkyl groups could sterically hinder the approach of electrophiles to the nitrogen atoms.
DFT calculations could be used to model the transition states of various reactions. For example, in a nucleophilic substitution reaction, the calculated activation energy would likely be higher for this compound compared to a less sterically hindered diamine. Similarly, in the formation of a Schiff base through reaction with an aldehyde or ketone, the steric hindrance could slow down the rate of both the initial nucleophilic attack and the subsequent dehydration step. Computational studies would be instrumental in quantifying these steric effects on the reaction kinetics and thermodynamics.
Reaction Pathway Mapping and Transition State Characterization
Computational chemistry provides powerful tools for mapping the potential energy surfaces of chemical reactions, identifying transition states, and calculating activation energies. For a molecule like this compound, these methods can elucidate its role in various chemical transformations, particularly in catalysis where diamines are frequently employed. acs.orgnih.govnih.gov
Density Functional Theory (DFT) is a common method used to investigate reaction mechanisms. nih.gov By calculating the energies of reactants, intermediates, transition states, and products, a complete reaction profile can be constructed. For instance, in a hypothetical acid-catalyzed reaction involving the diamine, DFT could be used to model the protonation steps and the subsequent involvement of the amine groups in a catalytic cycle.
The characterization of a transition state is crucial for understanding the kinetics of a reaction. This involves locating a first-order saddle point on the potential energy surface, which corresponds to the highest energy barrier along the reaction coordinate. Frequency calculations are then performed to confirm the presence of a single imaginary frequency, which corresponds to the vibrational mode of the bond-breaking or bond-forming process. acs.org
Table 1: Illustrative Calculated Energetic Data for a Hypothetical Reaction Pathway
| Step | Species | Relative Energy (kcal/mol) | Imaginary Frequency (cm⁻¹) |
| 1 | Reactants | 0.0 | - |
| 2 | Pre-reaction Complex | -5.2 | - |
| 3 | Transition State 1 | +15.8 | -450.2i |
| 4 | Intermediate | -2.5 | - |
| 5 | Transition State 2 | +12.3 | -321.7i |
| 6 | Product Complex | -18.9 | - |
| 7 | Products | -10.4 | - |
Note: This data is hypothetical and serves to illustrate the type of information obtained from reaction pathway mapping. The values are based on typical activation energies for reactions involving similar diamine catalysts.
The bulky dihexyl groups in this compound would be expected to exert significant steric influence on the transition states of reactions in which it participates. Computational modeling can precisely quantify these steric effects and predict how they influence stereoselectivity in asymmetric catalysis. rsc.org
Computational Design of Diamine-Based Ligands and Catalysts
The 1,3-diamine motif is a key structural feature in many ligands and organocatalysts. nih.govresearchgate.netnih.govrsc.org Computational methods are invaluable in the rational design of new catalysts based on the this compound scaffold. sciopen.com By systematically modifying the structure of the diamine in silico, researchers can predict how changes will affect catalytic activity and selectivity, thereby guiding synthetic efforts. rsc.org
For example, DFT calculations can be used to evaluate the electronic properties of the diamine and its metal complexes. The calculated HOMO-LUMO gap can provide insights into the reactivity of a catalyst, while Natural Bond Orbital (NBO) analysis can reveal details about the nature of the metal-ligand bonding.
Furthermore, the conformational flexibility of the dihexyl chains would be a key factor in the design of catalysts. Molecular dynamics (MD) simulations could be employed to explore the conformational landscape of the diamine ligand and its complexes, identifying the most stable conformers and assessing their accessibility. acs.orglibretexts.orglibretexts.org This information is critical for designing catalysts with well-defined active sites.
Table 2: Illustrative Data from Computational Screening of Diamine Ligand Modifications
| Ligand Modification | Calculated Parameter | Predicted Outcome |
| This compound | Steric Hindrance (Å) | High |
| HOMO-LUMO Gap (eV) | 4.5 | |
| Metal Binding Energy (kcal/mol) | -25.7 | |
| 2,2-Dibutylpropane-1,3-diamine | Steric Hindrance (Å) | Moderate |
| HOMO-LUMO Gap (eV) | 4.6 | |
| Metal Binding Energy (kcal/mol) | -24.9 | |
| 2,2-Dipropylpropane-1,3-diamine | Steric Hindrance (Å) | Low |
| HOMO-LUMO Gap (eV) | 4.7 | |
| Metal Binding Energy (kcal/mol) | -24.2 |
Note: This table presents hypothetical data to illustrate how computational screening could be used to compare the properties of different 2,2-dialkylpropane-1,3-diamines as ligands.
Analysis of Non-Covalent Interactions and Intermolecular Forces
Non-covalent interactions (NCIs) play a crucial role in determining the solid-state structure, physical properties, and self-assembly behavior of molecules. acs.orgnih.govrsc.orgtamu.edu For this compound, the interplay between hydrogen bonding involving the amine groups and van der Waals interactions from the long alkyl chains would be of particular interest.
Computational tools such as Hirshfeld surface analysis and the Quantum Theory of Atoms in Molecules (QTAIM) are used to visualize and quantify these weak interactions. nih.gov Hirshfeld surface analysis maps the regions of close contact between molecules in a crystal lattice, providing a fingerprint plot that summarizes the types of intermolecular interactions present. QTAIM analysis, on the other hand, can identify bond critical points (BCPs) between atoms, and the properties of these BCPs can be used to characterize the nature and strength of the interactions.
In the case of this compound, these analyses would likely reveal strong N-H···N hydrogen bonds forming chains or dimers of the diamine molecules. The long hexyl chains would then pack in a way that maximizes stabilizing van der Waals forces, likely leading to a layered or interdigitated solid-state structure. A computational study on the closely related 2,2-dimethylpropane-1,3-diaminium cation has demonstrated the importance of N-H···Cl hydrogen bonds in its crystal structure. mdpi.comresearchgate.net
Table 3: Illustrative Data on Non-Covalent Interactions in a Hypothetical Crystal Structure
| Interaction Type | Interacting Atoms | Distance (Å) | BCP Electron Density (ρ) (a.u.) | Interaction Energy (kcal/mol) |
| Hydrogen Bond | N-H···N | 2.95 | 0.025 | -4.5 |
| van der Waals | C-H···H-C | 2.40 | 0.008 | -1.2 |
| van der Waals | C-H···H-C | 2.55 | 0.006 | -0.8 |
Note: This data is hypothetical and illustrates the kind of quantitative information that can be obtained from the computational analysis of non-covalent interactions.
Advanced Applications of this compound in Chemical Science
Following a comprehensive review of scientific literature and chemical databases, it has been determined that there is currently no publicly available research or data regarding the specific applications of the chemical compound "this compound" in the advanced areas outlined in the requested article structure.
Searches for the integration of this compound as a monomer in polyamide and polyurethane synthesis, its influence on polymer properties, its use in epoxy resin systems, or its application in functional coatings and for enhancing hydrophobicity did not yield any specific results. The available scientific literature focuses on other diamines, whose properties and applications cannot be extrapolated to this compound due to differences in molecular structure, such as steric hindrance and chain length, which significantly influence reactivity and final material properties.
Advanced Applications of 2,2 Dihexylpropane 1,3 Diamine in Chemical Science
Supramolecular Chemistry and Self-Assembly Phenomena
The ability of diamines to engage in hydrogen bonding makes them excellent building blocks for supramolecular chemistry. The protonated form of a diamine, the diaminium cation, can act as a potent hydrogen bond donor, interacting with anions or other neutral hydrogen bond acceptors to form well-defined, ordered networks in the solid state.
Studies on the simpler analogue, 2,2-dimethylpropane-1,3-diaminium dichloride, have shown that the diaminium cations and chloride anions self-assemble into complex three-dimensional hydrogen-bonded networks. mdpi.com The (dmpnH₂)₂⁺ cation, through its -NH₃⁺ groups, forms multiple N-H···Cl hydrogen bonds, leading to the formation of distinct supramolecular architectures. mdpi.com
By extension, 2,2-dihexylpropane-1,3-diamine is expected to exhibit similar hydrogen bonding capabilities. However, the presence of the long, nonpolar hexyl chains would introduce significant van der Waals and hydrophobic interactions. This dual nature—a polar, hydrogen-bonding headgroup and long, lipophilic tails—makes it an amphiphilic molecule. In appropriate solvents or at interfaces, derivatives of this compound could self-assemble into higher-order structures such as micelles, vesicles, or liquid crystalline phases, driven by a combination of hydrogen bonding and hydrophobic effects. This behavior opens up possibilities for its use in creating structured materials, molecular containers, or phase-transfer agents.
Formation of Hydrogen-Bonded Networks and Ionic Assemblies
The molecular structure of this compound, featuring two primary amine groups at the 1 and 3 positions, provides the foundational elements for the formation of extensive hydrogen-bonded networks. The amine groups can act as both hydrogen bond donors and acceptors, facilitating intermolecular interactions that can lead to ordered supramolecular structures. In the solid state, these interactions are expected to play a crucial role in the crystal packing of the molecule.
Design of Supramolecular Gels and Soft Materials
While specific studies on the gelation properties of this compound are not extensively documented, its structural characteristics suggest a potential for forming supramolecular gels. Low-molecular-weight gelators (LMWGs) typically self-assemble in solvents to form three-dimensional fibrillar networks that immobilize the solvent, leading to gel formation. The self-assembly process is driven by non-covalent interactions such as hydrogen bonding, van der Waals forces, and π-π stacking.
For this compound, the primary amine groups can form directional hydrogen bonds, a key interaction in the formation of gel networks. The long, flexible dihexyl chains can entangle and interact via van der Waals forces, contributing to the stability of the fibrillar network. It is plausible that in appropriate solvents, this diamine could act as a gelator, creating soft materials with potential applications in areas such as controlled release and templating. The properties of such gels would be highly dependent on the solvent and temperature, as these factors would influence the delicate balance of non-covalent interactions.
Investigations into Host-Guest Chemistry
The field of host-guest chemistry involves the complexation of a "guest" molecule within a "host" molecule. While there is a lack of specific research detailing this compound as a host or guest, its structural features allow for speculation on its potential roles. The flexible backbone and amine functionalities could allow it to act as a guest, binding within the cavities of larger host molecules such as cyclodextrins or calixarenes. The amine groups could form hydrogen bonds with the host, while the hexyl chains could engage in hydrophobic interactions within the host's cavity.
Conversely, self-assembled structures of this compound could potentially create cavities or channels capable of encapsulating smaller guest molecules. The formation of such host-guest complexes would be driven by a combination of intermolecular forces, and the size and shape of the guest would be critical for selective binding.
Influence of Dihexyl Chains on Self-Assembly Characteristics
The two hexyl chains at the 2-position of the propane (B168953) backbone are a defining feature of this compound and exert a profound influence on its self-assembly behavior. These long alkyl chains introduce significant steric bulk and hydrophobicity to the molecule.
Applications in Gas Capture and Separation Technologies
Evaluation as a Component in CO2 Capture Systems
A series of 2,2-dialkylpropane-1,3-diamines, including the dihexyl variant, have been synthesized and assessed for their potential as phase-changing CO2 sorbents. osti.govacs.org These compounds have shown the ability to readily absorb CO2, leading to the formation of solid carbamate (B1207046) salts. osti.govacs.org This phase-changing behavior is a desirable characteristic for CO2 capture agents as it can simplify the separation process.
One of the key performance attributes for such sorbents is their tolerance to moisture. Studies have indicated that the carbamate salts formed from these diamines are relatively insensitive to the presence of water. osti.govacs.org However, a notable drawback is their limited thermal stability in air. When subjected to heat aging at 150°C, these diamines were found to degrade, with the primary reaction products appearing to be 1,4,5,6-tetrahydropyrimidine (B23847) derivatives. osti.govacs.org This thermal instability could pose a challenge for their practical application in CO2 capture systems that involve thermal swing regeneration.
Table 1: CO2 Absorption Properties of 2,2-Dialkylpropane-1,3-diamines
| Compound | CO2 Absorption | Product | Moisture Sensitivity | Thermal Stability |
| 2,2-Dialkylpropane-1,3-diamines | Readily absorbs CO2 | Solid carbamate salts | Relatively insensitive | Unstable at 150°C in air |
Mechanisms of CO2 Binding and Carbamate Formation
The capture of CO2 by this compound proceeds through the chemical reaction between the amine groups and CO2. This reaction leads to the formation of carbamates. Given that there are two primary amine groups per molecule, there is the potential for each molecule to bind with up to two molecules of CO2.
The general mechanism for carbamate formation from a primary amine involves the nucleophilic attack of the nitrogen atom on the carbon atom of CO2. This results in the formation of a zwitterionic intermediate, which is then deprotonated by a second amine molecule to form a carbamate salt. The reaction can be represented as follows:
2 RNH₂ + CO₂ ⇌ RNHCOO⁻ + RNH₃⁺
In the case of this compound, the presence of two amine groups allows for the formation of both monocarbamates and dicarbamates. The steric hindrance from the bulky dihexyl groups can influence the rate and equilibrium of this reaction. researchgate.net The formation of solid carbamate products suggests a strong interaction in the solid state, likely involving a network of hydrogen bonds and ionic interactions between the carbamate and ammonium (B1175870) ions. osti.govacs.org The stability of these carbamates is a critical factor in the efficiency of the CO2 capture and release cycle.
Regeneration Processes and System Efficiency
Regeneration Processes
Thermal swing absorption is a primary method considered for the regeneration of diamine-based CO2 capture solvents. This process involves heating the CO2-rich solid carbamate to a temperature at which the carbamate bond becomes unstable, leading to the release of CO2 gas. The solid carbamate would be heated in a regenerator or stripper, and the released high-purity CO2 can then be collected for utilization or storage. The regenerated liquid diamine is then cooled and recirculated back to the absorber.
A significant factor in the thermal regeneration process is the thermal stability of the solvent itself. Studies on 2,2-dialkylpropane-1,3-diamines have indicated that these compounds exhibit limited thermal stability in the presence of air. osti.gov When subjected to heat aging at 150°C, these diamines were observed to undergo decomposition. osti.gov The primary degradation products have been identified as 1,4,5,6-tetrahydropyrimidine derivatives. osti.gov This thermal degradation pathway suggests that the regeneration temperature must be carefully controlled to minimize solvent loss and maintain the integrity of the capture system over extended periods of operation.
System Efficiency
The efficiency of a CO2 capture system utilizing this compound is intrinsically linked to the energy required for regeneration and the chemical stability of the solvent. While specific quantitative data on the regeneration energy for this compound is not extensively available in the public domain, the observed thermal instability at 150°C has significant implications for system efficiency. osti.gov
The efficiency of the system is also impacted by the rate of solvent degradation. A higher degradation rate would necessitate more frequent solvent replacement or the implementation of a solvent reclamation unit, adding to the operational costs. The choice of regeneration conditions, therefore, represents a critical trade-off between the rate and completeness of CO2 desorption and the rate of solvent degradation.
| Parameter | Observation | Implication for System Efficiency |
| Regeneration Method | Thermal Swing Absorption | Energy-intensive, requires careful temperature control. |
| Thermal Stability | Less stable in air than anticipated. osti.gov | Potential for solvent loss and reduced performance. |
| Decomposition Temperature | Degradation observed at 150°C. osti.gov | Limits the maximum operating temperature of the regenerator. |
| Degradation Products | 1,4,5,6-tetrahydropyrimidine derivatives. osti.gov | Can lead to reduced capture capacity and operational issues. |
Future Research Directions and Emerging Opportunities for 2,2 Dihexylpropane 1,3 Diamine
Exploration of Novel Synthetic Strategies and Advanced Functionalization
The future development of applications for 2,2-Dihexylpropane-1,3-diamine hinges on efficient and scalable synthetic methodologies. Current synthetic approaches for 1,3-diamines are diverse, but routes tailored to sterically hindered structures like this are less common. researchgate.net Future research could focus on adapting existing methods or developing entirely new catalytic systems. For instance, diastereoselective reductions of bulky N,N'-diaryl-1,3-diimines using borane (B79455) or alane reagents have shown promise for related structures and could be adapted for this target. rsc.org
Key areas for exploration in synthesis include:
Catalytic Amination: Investigating the direct reductive amination of 2,2-dihexylpropane-1,3-diol, a plausible precursor. This would involve developing robust catalysts, potentially based on palladium, that can overcome the steric hindrance around the reaction center. mdpi.com
Multi-component Reactions: Designing one-pot reactions, such as the Mannich reaction, using precursors like 2,2-dihexylmalononitrile or related compounds to build the diamine scaffold efficiently. nih.govacs.org
Bio-based Routes: Exploring pathways from renewable feedstocks. Long-chain fatty acids or their derivatives could potentially be transformed into the dihexyl-substituted core structure, followed by amination, aligning with green chemistry principles. researchgate.netresearchgate.net
Once synthesized, the advanced functionalization of the primary amine groups offers another rich area of research. While the amine groups provide handles for traditional reactions, future work could explore more sophisticated modifications. This includes the development of methods for deaminative functionalization, which could transform the C-N bonds into C-C, C-O, or C-halogen bonds, opening up a new range of derivatives from a common intermediate. nih.gov Furthermore, late-stage C-H functionalization of the hexyl chains could introduce additional functionalities, creating complex, multifunctional molecules from a simple backbone. nih.gov
Table 1: Potential Synthetic & Functionalization Research Directions
| Research Area | Proposed Approach | Key Challenges & Opportunities |
|---|---|---|
| Novel Synthesis | Catalytic reductive amination of 2,2-dihexylpropane-1,3-diol | Overcoming steric hindrance; Catalyst design for high selectivity and yield. |
| Mannich-type multi-component reactions | Identification of suitable starting materials; Optimization of reaction conditions. | |
| Conversion from bio-based fatty acids | Development of multi-step pathways from renewable sources; Green chemistry metrics. | |
| Advanced Functionalization | Asymmetric transformations of amine groups | Creating chiral derivatives for catalysis or pharmaceutical applications. |
| Late-stage C-H functionalization of hexyl chains | Achieving site-selectivity on the alkyl chains; Introducing orthogonal functional groups. | |
| Deaminative conversion to other functionalities | Expanding the chemical space accessible from the diamine scaffold. nih.gov |
Development of this compound in Responsive Materials
Stimuli-responsive or "smart" materials, which change their properties in response to external triggers, are a major focus of modern materials science. acs.org The unique combination of hydrophilic amine groups and long, hydrophobic hexyl chains makes this compound an excellent candidate for incorporation into such materials.
Future research could investigate its role in creating polymers and networks that respond to various stimuli:
pH-Responsiveness: The primary amine groups can be protonated or deprotonated depending on the pH. When incorporated into a polymer backbone, this can lead to dramatic changes in swelling, solubility, or conformation. This is a foundational principle for creating materials for drug delivery or sensors. nih.gov
Thermo-Responsiveness: The long, flexible hexyl chains could influence the lower critical solution temperature (LCST) of polymers. Research could focus on synthesizing copolymers where the hydrophobic-hydrophilic balance, tuned by the diamine, dictates a sharp phase transition at a specific temperature. labpartnering.org
Multi-Stimuli Responsiveness: By combining the diamine with other functional monomers, materials that respond to multiple stimuli (e.g., pH and temperature, or light and pH) could be designed. nih.govnih.gov For example, integrating the diamine into a network containing photo-isomerizable groups could lead to materials whose pH-response can be modulated with light.
The design of these materials would involve copolymerizing the diamine (or its derivatives) with other monomers to create hydrogels, polymer networks, or self-assembling systems where the unique steric and electronic properties of the diamine dictate the material's response. acs.org
Integration into Hybrid Systems and Nanomaterials
Hybrid nanomaterials, which combine organic and inorganic components, offer synergistic properties not achievable by either component alone. ornl.govnih.gov The amine groups of this compound serve as excellent anchoring points for binding to the surface of inorganic nanoparticles (e.g., silica, gold, iron oxide), while the dihexyl chains can control solubility and interfacing with polymeric matrices or biological membranes. mdpi.comnih.gov
Emerging opportunities in this area include:
Surface Functionalization of Nanoparticles: Using the diamine as a surface ligand to modify nanoparticles. tandfonline.com The long alkyl chains could enhance the dispersion of nanoparticles in non-polar solvents or polymer melts, while the second amine group remains available for further conjugation. researchgate.netresearchgate.net This could be valuable in creating advanced nanocomposites with improved mechanical or electronic properties.
Building Blocks for Metal-Organic Frameworks (MOFs): While typically built from rigid linkers, incorporating a flexible, bulky linker like this compound could lead to MOFs with unusual pore environments and dynamic behaviors. These "soft" MOFs might exhibit unique gas sorption properties or function as sensors.
Templating Agents for Mesoporous Materials: The molecule's specific geometry and amphiphilic character could be exploited in the self-assembly processes used to create mesoporous silicas or carbons. The diamine could act as a structure-directing agent, leading to materials with tailored pore sizes and surface chemistries. rsc.org
Quantum Dot Functionalization: The amine groups can passivate the surface of quantum dots (QDs), enhancing their photoluminescence and stability. nih.govnih.gov The dihexyl groups would render the QDs soluble in organic media, facilitating their integration into devices like LEDs or optical sensors.
Advanced Mechanistic Studies Combining Computational and Experimental Approaches
A deep understanding of the structure-property relationships of this compound is crucial for its rational design in specific applications. The significant steric hindrance from the gem-dihexyl groups is expected to profoundly influence the reactivity of the amine groups, the pKa values, and the molecule's conformational landscape. researchgate.net
Future research should combine computational modeling with experimental validation to elucidate these aspects:
Computational Chemistry: Density Functional Theory (DFT) calculations can be used to predict the molecule's preferred conformations, the energy barriers for rotation, and electronic properties such as proton affinity and ionization potential. nih.gov This can provide insight into how the bulky alkyl groups shield the amine functionalities and affect their reactivity. mdpi.com Conformational analyses, similar to those performed on the related 2,2-dimethylpropane-1,3-diaminium cation, could reveal the influence of the long hexyl chains on the molecule's shape and intermolecular interactions. mdpi.comresearchgate.net
Experimental Kinetics: Kinetic studies of reactions involving the diamine (e.g., polymerization, acylation) can quantify the impact of steric hindrance. nih.gov Comparing its reaction rates to less hindered diamines would provide valuable data for designing synthetic processes. Techniques like isotope labeling could be employed to probe reaction mechanisms in detail. nih.gov
Spectroscopic and Crystallographic Analysis: Advanced spectroscopic techniques (e.g., 2D NMR) and single-crystal X-ray diffraction would provide definitive information about the molecule's structure and packing in the solid state. This experimental data is vital for validating and refining computational models. mdpi.com
Table 2: Proposed Mechanistic Studies
| Approach | Focus Area | Expected Insights |
|---|---|---|
| Computational (DFT) | Conformational analysis & rotational barriers | Understanding the flexibility and spatial arrangement of the hexyl chains and amine groups. researchgate.net |
| Calculation of pKa and proton affinity | Predicting the basicity of the amine groups and their behavior in different pH environments. | |
| Modeling reaction transition states | Elucidating the energetic landscape of functionalization reactions and predicting reactivity. mdpi.com | |
| Experimental | Kinetic studies of model reactions | Quantifying the steric effect of the dihexyl groups on reaction rates. |
| X-ray crystallography | Determining the precise 3D structure and intermolecular packing in the solid state. | |
| Variable-temperature NMR spectroscopy | Probing dynamic conformational changes in solution. |
Contributions to Sustainable Chemical Processes and Circular Economy Initiatives
The principles of sustainable chemistry and the circular economy call for the development of materials that are derived from renewable resources and can be easily recycled or repurposed. nih.gov Diamines are critical monomers for high-performance polymers like polyamides and polyurethanes, and creating bio-based and recyclable versions is a key industrial goal. njtech.edu.cn
This compound is well-positioned to contribute to these initiatives:
Bio-based Monomer Synthesis: A primary research goal should be the development of synthetic routes from renewable sources. Long-chain aliphatic diamines can potentially be derived from fatty acids found in vegetable oils. researchgate.netalderbioinsights.co.uk Establishing a viable pathway from such feedstocks would classify this compound as a sustainable building block.
Development of Recyclable Polymers: The diamine can be used to create polymers with dynamic covalent bonds, such as polydiketoenamines (PDKs). unibo.it These materials can be chemically recycled back to their constituent monomers under mild conditions, enabling a closed-loop life cycle. researchgate.netnih.govosti.gov The specific structure of this diamine could be used to tune the mechanical properties and recyclability of PDKs and other vitrimers.
Enhancing Polymer Recycling: The diamine could function as a reactive additive in mechanical recycling streams. Its amine groups could react with degraded polymer chains (e.g., carboxylic acid end groups in polyesters), acting as a "chain extender" or compatibilizer to restore mechanical properties and enable the upcycling of plastic waste.
Non-Isocyanate Polyurethanes (NIPUs): There is a strong drive to move away from isocyanate-based chemistry for polyurethane production. Diamines are key reagents in many non-isocyanate routes, such as those involving cyclic carbonates. Research into using this compound in NIPU synthesis could lead to safer and more sustainable polyurethane materials.
By focusing on a lifecycle approach—from renewable synthesis to designed-for-recycling polymers—research into this compound can directly address major challenges in creating a circular plastics economy. digitellinc.com
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2,2-Dihexylpropane-1,3-diamine, and how can purity be ensured?
- Methodology : The synthesis of branched diamines like this compound typically involves multi-step alkylation and reduction processes. For instance, bromoacetylation of precursor molecules followed by catalytic hydrogenation or borane-mediated reduction can yield the diamine backbone. Purification often employs column chromatography (silica gel, methanol/chloroform gradients) or recrystallization from ethanol/water mixtures. Purity validation requires gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy to confirm molecular integrity and absence of side products .
Q. How is this compound structurally characterized?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. Programs like SHELXL (for refinement) and SHELXS (for structure solution) are widely used to analyze crystallographic data, ensuring accurate bond-length and angle measurements . Complementary techniques include Fourier-transform infrared spectroscopy (FT-IR) to identify amine N–H stretching (3200–3400 cm⁻¹) and bending modes, as well as high-resolution mass spectrometry (HRMS) for molecular weight confirmation .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data for this compound derivatives?
- Methodology : Data discrepancies (e.g., anomalous bond lengths or thermal parameters) require rigorous validation. SHELXL’s "TWIN" and "HKLF 5" commands can refine twinned or incomplete datasets. Hamilton R-factor ratio tests statistically compare alternative refinement models to identify the most plausible structure. For non-crystalline samples, pair distribution function (PDF) analysis via synchrotron X-ray scattering provides local structural insights .
Q. What experimental strategies assess this compound’s role as a ubiquitin ligase inhibitor?
- Methodology : To evaluate inhibition, researchers employ in vitro ubiquitination assays using purified E3 ligases (e.g., SCF complexes). Western blotting detects reduced polyubiquitination of substrate proteins (e.g., β-catenin) in the presence of the diamine. Dose-response curves (IC₅₀ determination) and competitive binding studies (using fluorescently tagged ubiquitin variants) further quantify inhibitory potency .
Q. How does this compound interact with transition metals, and what are the implications for coordination chemistry?
- Methodology : Diamines often act as polydentate ligands. For example, propane-1,3-diamine derivatives form stable complexes with Cu(II) and Zn(II), as shown in studies using elemental analysis, UV-Vis spectroscopy (d-d transitions), and cyclic voltammetry. Researchers can synthesize analogous complexes with this compound and analyze their stability constants via potentiometric titrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
